
5-Aminopyrazine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminopyrazine-2,3-dicarbonitrile is an organic compound with the molecular formula C5H3N5 It is a derivative of pyrazine, characterized by the presence of an amino group at the 5-position and two cyano groups at the 2- and 3-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyrazine-2,3-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloropyrazine with ammonia or an amine source, followed by the introduction of cyano groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of environmentally benign solvents and catalysts is also a consideration in industrial processes to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Aminopyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The cyano groups can be reduced to amines or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of bases or catalysts.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced functional groups.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Aminopyrazine-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Aminopyrazine-2,3-dicarbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The amino and cyano groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The electronic properties of the pyrazine ring also play a role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
5,6-Diaminopyrazine-2,3-dicarbonitrile: Similar structure but with an additional amino group, leading to different reactivity and applications.
2,3-Dicyanopyrazine: Lacks the amino group, resulting in different chemical properties and uses.
5-Amino-2,3-dichloropyrazine:
Uniqueness
5-Aminopyrazine-2,3-dicarbonitrile is unique due to the combination of an amino group and two cyano groups on the pyrazine ring. This structural arrangement imparts distinct electronic properties and reactivity, making it a versatile compound for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C6H3N5 |
|---|---|
Molecular Weight |
145.12 g/mol |
IUPAC Name |
5-aminopyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C6H3N5/c7-1-4-5(2-8)11-6(9)3-10-4/h3H,(H2,9,11) |
InChI Key |
NYUJHBSRAWYSKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C#N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


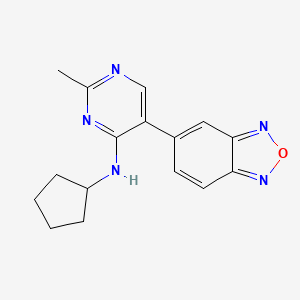
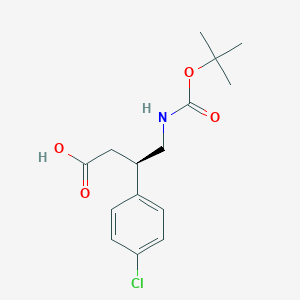
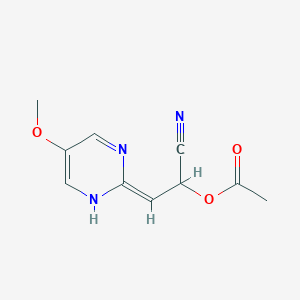
![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carbonitrile](/img/structure/B12928786.png)
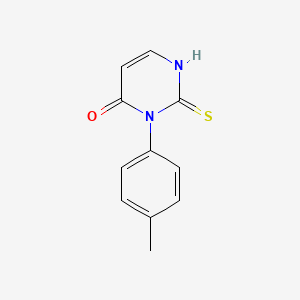
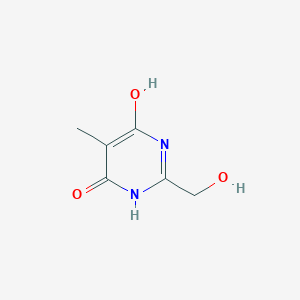
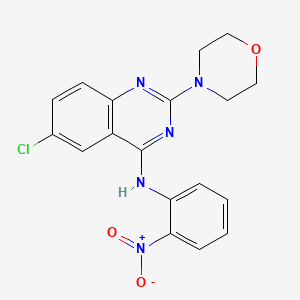

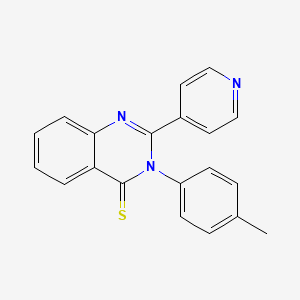
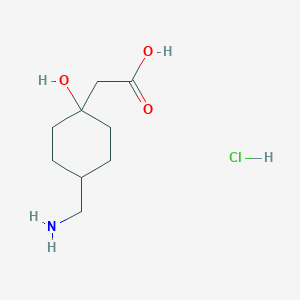

![4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12928846.png)

![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12928868.png)
